[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a hydroxymethyl group and an acetic acid side chain, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base. The acetic acid side chain can be added through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group, forming [3-(Carboxymethyl)-1H-indol-1-yl]acetic acid.
Reduction: The compound can be reduced to form [3-(Hydroxymethyl)-1H-indol-1-yl]ethanol under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: [3-(Carboxymethyl)-1H-indol-1-yl]acetic acid.
Reduction: [3-(Hydroxymethyl)-1H-indol-1-yl]ethanol.
Substitution: Various halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
Chemistry: [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives with potential pharmaceutical applications .
Biology: The compound is studied for its role in biological systems, including its potential as a precursor to bioactive molecules such as plant hormones and neurotransmitters .
Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and antimicrobial properties. They are also explored for their potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and fragrances. It also finds applications in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions . The hydroxymethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group provides additional sites for chemical modification, while the acetic acid side chain enhances its solubility and bioavailability .
Properties
IUPAC Name |
2-[3-(hydroxymethyl)indol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,13H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSYOAKLJWWMGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568029 |
Source
|
Record name | [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138423-99-1 |
Source
|
Record name | [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.